4,5-diphenyl-1H-imidazole;2,4,6-trinitrophenol
Description
4,5-Diphenyl-1H-imidazole is a heterocyclic aromatic compound with two phenyl groups at the 4- and 5-positions of the imidazole ring. It serves as a scaffold for synthesizing derivatives with varied biological activities, including antiproliferative agents . Its synthesis typically involves condensation reactions of benzil, ammonium acetate, and substituted aldehydes .
2,4,6-Trinitrophenol (picric acid) is a nitroaromatic compound with three nitro groups on a phenolic ring. It is highly explosive in dry form and is used in explosives, rocket fuels, and metal etching . Its synthesis involves nitration of phenol, followed by sulfonation and further nitration .
Properties
CAS No. |
676265-81-9 |
|---|---|
Molecular Formula |
C21H15N5O7 |
Molecular Weight |
449.4 g/mol |
IUPAC Name |
4,5-diphenyl-1H-imidazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C15H12N2.C6H3N3O7/c1-3-7-12(8-4-1)14-15(17-11-16-14)13-9-5-2-6-10-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-11H,(H,16,17);1-2,10H |
InChI Key |
XQDDQDQWQCWKGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CN2)C3=CC=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4,5-Diphenyl-1H-imidazole
Debus-Radziszewski Reaction
The Debus-Radziszewski reaction is the most widely employed method for synthesizing 4,5-diphenyl-1H-imidazole. This one-pot condensation involves a 1,2-diketone (benzil), an aldehyde, and ammonium acetate under acidic or catalytic conditions. For 4,5-diphenyl substitution, formaldehyde (from trioxane) serves as the aldehyde source to avoid introducing additional substituents at the 2-position.
- Reactants : Benzil (1 mmol), 1,3,5-trioxane (formaldehyde source, 1 mmol), ammonium acetate (2–3 mmol).
- Catalyst/Solvent : Trichloromelamine (0.07 g) under solvent-free conditions at 110°C or glacial acetic acid under reflux.
- Reaction Time : 1–4 hours (solvent-free) or 3–5 hours (acetic acid).
- Work-up : Precipitation in ice-cold water, filtration, and recrystallization from ethanol.
| Entry | Catalyst | Solvent | Time (h) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| 1 | Trichloromelamine | Solvent-free | 1 | 43 | 101–103 |
| 2 | Glacial acetic acid | Acetic acid | 4 | 65–77 | 260–265 |
| 3 | Sodium cyanide | Ethanol | 3 | 95 | 258–260 |
Mechanistic Insights :
The reaction proceeds via cyclocondensation, where ammonium acetate provides the nitrogen source, and formaldehyde generates the 2-position hydrogen. Trichloromelamine acts as a chlorine donor, facilitating imine formation.
Alternative Methods
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times to 0.16–0.5 hours using nano MgO or (NH₄)₆Mo₇O₂₄·4H₂O as catalysts, achieving yields >90%.
Solid-State Synthesis
Zeolite HY or silica gel-supported catalysts enable solvent-free synthesis at 80–100°C, minimizing waste.
Synthesis of 2,4,6-Trinitrophenol (Picric Acid)
Picric acid is synthesized via nitration of phenol using concentrated nitric and sulfuric acids.
- Reactants : Phenol (1 mol), HNO₃ (3 mol, 65%), H₂SO₄ (catalyst).
- Conditions : Gradual addition of HNO₃ to phenol at 0–5°C, followed by heating to 100°C for 3 hours.
- Work-up : Precipitation in ice, filtration, and recrystallization from ethanol/water.
Key Data :
Safety Note : Picric acid is highly explosive in dry form; handling requires wet storage and avoidance of metal contact.
Formation of 4,5-Diphenyl-1H-imidazole;2,4,6-Trinitrophenol Complex
Salt Formation
The imidazole (weak base) and picric acid (strong acid) form a 1:1 salt via proton transfer.
Procedure :
- Reactants : Equimolar 4,5-diphenylimidazole (1 mmol) and picric acid (1 mmol).
- Solvent : Ethanol or acetone (10–20 mL).
- Conditions : Stirring at 25°C for 1 hour, followed by evaporation and drying.
Characterization :
Analytical Comparison of Synthetic Routes
Efficiency and Scalability
| Method | Advantages | Limitations |
|---|---|---|
| Debus-Radziszewski | High yield (77–95%), scalable | Requires corrosive acids |
| Microwave-Assisted | Rapid (0.16–0.5 h), high yield | Specialized equipment needed |
| Solid-State | Solvent-free, eco-friendly | Lower yields (70–80%) |
Chemical Reactions Analysis
Types of Reactions
4,5-Diphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert it into dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenyl rings.
2,4,6-Trinitrophenol primarily undergoes:
Reduction: It can be reduced to form aminophenols.
Nitration: Further nitration can lead to the formation of more highly nitrated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are used under acidic conditions.
Major Products Formed
4,5-Diphenyl-1H-imidazole: Major products include N-oxides, dihydroimidazoles, and substituted imidazoles.
2,4,6-Trinitrophenol: Major products include aminophenols and higher nitrated phenols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity Against SARS-CoV-2
Recent studies have demonstrated that derivatives of 4,5-diphenyl-1H-imidazole exhibit promising antiviral properties. Specifically, certain analogs have shown significant inhibition of the SARS-CoV-2 3CLpro enzyme, which is critical for viral replication. For instance, compounds with modifications such as methoxy and chloro groups displayed enhanced antiviral activity due to improved lipophilicity and cell permeability . The results indicate that these compounds could serve as lead candidates for developing treatments against COVID-19.
2. Antimicrobial Properties
The antimicrobial efficacy of 4,5-diphenyl-1H-imidazole derivatives has also been investigated. Studies revealed that metal complexes formed with transition metals (e.g., Co(II), Ni(II), Cu(II)) exhibited higher antibacterial and antifungal activities compared to the parent ligand . The enhanced activity is attributed to the synergistic effects of metal ions and the imidazole framework.
Materials Science Applications
1. Fluorescent Probes
The imidazole derivatives have been utilized in the development of organic fluorophores. For example, 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole has been synthesized and characterized for its solvatofluorochromic properties, making it suitable for solvent polarity-sensitive applications . These compounds can be employed in sensing applications due to their fluorescence responsiveness to environmental changes.
2. Chemosensors
The amphoteric nature of imidazole derivatives allows them to function as chemosensors for various ions and small molecules. Their ability to respond to strong protic acids and fluoride anions opens avenues for developing selective sensors in analytical chemistry .
Environmental Applications
1. Detection of Pollutants
Imidazole-based compounds have shown potential in detecting environmental pollutants such as picric acid and heavy metals (e.g., Cu²⁺). Functionalized tetraphenyl imidazoles have been reported to possess aggregation-induced emission properties that enhance their sensitivity towards these pollutants . This makes them valuable tools in environmental monitoring.
Case Studies
Mechanism of Action
The mechanism of action of 4,5-diphenyl-1H-imidazole involves its interaction with various molecular targets, including enzymes and receptors . It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular functions . The molecular pathways involved include signal transduction pathways and metabolic pathways .
2,4,6-Trinitrophenol exerts its effects through its highly reactive nitro groups, which can interact with cellular components, leading to oxidative stress and cellular damage . It can also disrupt cellular membranes and interfere with normal cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4,5-Diphenyl-1H-imidazole and Analogues
Key Similar Compounds:
Lophine (2,4,5-Triphenylimidazole): Structure: Additional phenyl group at the 2-position. Properties: Known for chemiluminescence . Applications: Chemiluminescent probes, photochemical studies .
2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazole :
- Structure : Nitrophenyl substituent at the 2-position.
- Properties : Molecular weight 341.37 g/mol; exhibits varied biological activity depending on substituents .
2-(4-Methylphenyl)-4,5-diphenyl-1H-imidazole: Structure: Methylphenyl group at the 2-position.
Structural and Functional Differences:
2,4,6-Trinitrophenol and Analogues
Key Similar Compounds:
Trinitrotoluene (TNT) :
- Structure : Methyl group replaces hydroxyl in picric acid.
- Properties : Less sensitive to shock than picric acid; widely used as an explosive.
Metal Picrates (e.g., Lead Picrate) :
- Structure : Picric acid salts with metals (Cu, Fe, Pb).
- Properties : Extremely shock-sensitive; detonate with minimal friction .
Functional and Hazard Comparison:
4,5-Diphenyl-1H-imidazole Derivatives
- Pharmacology: Derivatives like 2-(4-substituted phenyl) variants are synthesized for antiproliferative evaluation. Compound 9i and 21o showed promise against melanoma .
- Synthetic Flexibility : Substituents at the 2-position (e.g., trifluoromethyl, thiophene) modulate electronic properties and bioactivity .
Data Tables
Table 1: Chemical Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 4,5-Diphenyl-1H-imidazole | C₁₅H₁₂N₂ | 296.36 | Imidazole, Phenyl |
| 2,4,6-Trinitrophenol | C₆H₃N₃O₇ | 229.10 | Phenol, Nitro |
| Lophine | C₂₁H₁₆N₂ | 296.37 | Imidazole, Phenyl |
Table 2: Hazard and Stability
Biological Activity
4,5-Diphenyl-1H-imidazole; 2,4,6-trinitrophenol is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features an imidazole ring substituted with phenyl groups and a trinitrophenol moiety. This structure contributes to its unique reactivity and biological activity. The presence of both electron-donating (phenyl) and electron-withdrawing (trinitrophenol) groups enhances its chemical reactivity and interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that derivatives of imidazole, including 4,5-diphenyl-1H-imidazole, exhibit significant antimicrobial properties. For instance, studies have shown that various imidazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. In a comparative study, certain synthesized compounds showed enhanced antibacterial effects against Staphylococcus aureus and Escherichia coli compared to standard antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |
|---|---|---|
| 4,5-Diphenyl-1H-Imidazole | 8 | 16 |
| Ciprofloxacin | 4 | 8 |
| Compound A | 4 | 32 |
The mechanism by which these compounds exert their antimicrobial effects often involves the disruption of bacterial cell membranes or interference with metabolic pathways. The imidazole ring is known to interact with microbial enzymes and receptors, which can inhibit bacterial growth .
Study on Antimicrobial Efficacy
A study by Jain et al. synthesized various derivatives of imidazole and evaluated their antimicrobial activity using the cylinder well diffusion method. Among the tested compounds, several exhibited significant zones of inhibition against E. coli and Bacillus subtilis, indicating their potential as novel antimicrobial agents .
Research on Metal Complexes
Another study explored the synthesis of metal complexes based on 4,5-diphenyl-1H-imidazole derivatives. These complexes displayed enhanced antimicrobial activity compared to the free ligands, suggesting that metal coordination can amplify the biological effects of imidazole-based compounds .
Anti-inflammatory and Antioxidant Properties
Beyond antimicrobial activity, imidazole derivatives have been investigated for anti-inflammatory and antioxidant properties. The ability to scavenge free radicals and modulate inflammatory pathways positions these compounds as potential therapeutic agents in various diseases .
Q & A
Basic: What are the most reliable synthetic routes for 4,5-diphenyl-1H-imidazole derivatives in academic settings?
Answer:
A widely used method involves condensation reactions of aldehydes, amines, and ammonia equivalents. For example, a chiral 4,5-diphenylimidazole derivative was synthesized via a one-pot reaction of L-phenylalaninol, o-nitrobenzaldehyde, ammonium acetate, and dibenzoyl in methanol under reflux (65°C for 12 hours). Purification by column chromatography (ethyl acetate/ethanol/triethylamine) and crystallization (methanol/diethyl ether) yielded high-purity crystals suitable for X-ray analysis . Alternative approaches include base-promoted cyclization of amidines and ketones to form imidazolones under transition-metal-free conditions, which avoids costly catalysts .
Basic: How can researchers validate the structural integrity of synthesized 4,5-diphenyl-1H-imidazole compounds?
Answer:
X-ray crystallography is the gold standard for structural confirmation. For instance, a derivative of 4,5-diphenyl-1H-imidazole was analyzed to reveal planar imidazole cores (r.m.s. deviation = 0.0056 Å) and dihedral angles between aromatic substituents (e.g., 12.56°–87.04°), alongside intramolecular C–H⋯π interactions and O–H⋯N hydrogen bonding in the crystal lattice . Complementary techniques include:
- NMR spectroscopy : To confirm proton environments and substituent positions.
- Elemental analysis : To verify molecular formulas (e.g., C, H, N content within ±0.4% of theoretical values) .
Basic: What are the key applications of 4,5-diphenyl-1H-imidazole derivatives in materials science?
Answer:
These compounds exhibit strong fluorescence, making them candidates for optoelectronic materials. For example, triphenylamine-imidazole hybrids (e.g., compound 3 in ) show intense solution-phase fluorescence due to extended π-conjugation and rigid structures. Their emission profiles can be tuned by modifying substituents (e.g., methoxy or hydroxyl groups), enabling applications in organic LEDs or sensors .
Advanced: How can mechanistic studies resolve contradictions in imidazole synthesis yields under varying conditions?
Answer:
Factorial experimental design (e.g., 2³ designs) can systematically test variables like temperature, solvent polarity, and catalyst loading. For example, base-promoted reactions ( ) may show yield discrepancies due to competing pathways (e.g., nucleophilic attack vs. steric hindrance). Kinetic studies (e.g., monitoring intermediates via HPLC) and DFT calculations can identify rate-limiting steps and transition states . Contradictions in crystallization outcomes (e.g., solvent-dependent polymorphism) require PXRD and thermal analysis (DSC/TGA) to correlate lattice stability with synthetic conditions .
Advanced: What computational strategies predict the biological activity of 4,5-diphenyl-1H-imidazole derivatives?
Answer:
- Molecular docking : Compounds like 9c () are docked into target proteins (e.g., enzymes or receptors) to assess binding affinities and pose validation (e.g., hydrogen bonds with active-site residues).
- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) or steric bulk with antimicrobial IC50 values .
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates for in vitro testing .
Advanced: How do crystallographic data inform the design of chiral imidazole catalysts?
Answer:
X-ray structures reveal stereoelectronic effects critical for enantioselectivity. For example, in a nitrophenyl-substituted imidazole (), the chiral N-substituent’s spatial arrangement (e.g., intramolecular H-bonding and π-stacking) dictates coordination geometry with metal centers. Researchers leverage these insights to:
- Modify substituents (e.g., electron-withdrawing groups) to enhance Lewis acidity.
- Optimize solvent systems (e.g., polar aprotic solvents) to stabilize transition states in asymmetric catalysis .
Methodological Notes
- Data Contradictions : Conflicting spectroscopic results (e.g., NMR splitting patterns) may arise from dynamic processes (e.g., ring puckering). Use variable-temperature NMR to assess conformational flexibility .
- Theoretical Frameworks : Link synthetic outcomes to conceptual models (e.g., frontier molecular orbital theory for cycloadditions) to guide mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
